3-(4-bromophenyl)-1H-pyrrole-2,5-dione
Overview
Description
3-(4-Bromophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. This compound is characterized by the presence of a bromophenyl group attached to the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. The bromophenyl group adds unique reactivity and properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The inhibition of these enzymes could contribute to the cytotoxic action of these compounds .
Biochemical Pathways
Similar compounds have been found to affect the production of reactive oxygen species (ros) and lipid peroxides . These compounds increase dramatically under cellular damage, and their overexpression has been linked to disease development .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against various cell lines . Inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may be relatively stable and its action may be tolerant of various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with maleimide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the pyrrole ring and introducing the bromophenyl group at the 3-position. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the bromophenyl group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group but has an isoxazole ring instead of a pyrrole ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound features a pyrazole ring and additional functional groups, offering different reactivity and applications.
Uniqueness: 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione is unique due to the combination of the bromophenyl group and the pyrrole ring. This combination imparts specific reactivity and properties that are not found in other similar compounds. The presence of the bromine atom allows for versatile chemical modifications, while the pyrrole ring provides aromatic stability and potential biological activity.
Properties
IUPAC Name |
3-(4-bromophenyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIFCLVEBRJPOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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